molecular formula C52H80N6O20S B1200310 ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid CAS No. 84579-82-8

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

Cat. No.: B1200310
CAS No.: 84579-82-8
M. Wt: 1141.3 g/mol
InChI Key: AWNIEFSZNNQBRL-ZCNUETMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NCO 700 involves the condensation of N-(tert-butoxycarbonyl)-L-leucine with 1-(2,3,4-trimethoxybenzyl)piperazine using N-hydroxysuccinimide and dicyclohexylcarbodiimide in dichloromethane. The resulting acylated piperazine is then deprotected with dry hydrochloric acid in ethyl acetate, yielding the leucine derivative. This compound is further condensed with trans-epoxysuccinic acid monoethyl ester using dicyclohexylcarbodiimide and N-hydroxysuccinimide, followed by treatment with sulfuric acid .

Industrial Production Methods: Industrial production methods for NCO 700 are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: NCO 700 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of NCO 700, depending on the specific reaction conditions and reagents used.

Mechanism of Action

NCO 700 exerts its effects by inhibiting calcium-activated proteases, which are enzymes involved in the breakdown of proteins. The compound binds to the active site of the protease, preventing it from hydrolyzing peptide bonds. This inhibition can lead to reduced protein degradation and altered cellular processes .

Comparison with Similar Compounds

Biological Activity

Ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate; sulfuric acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H39N3O8SC_{26}H_{39}N_{3}O_{8}S and a molecular weight of approximately 1139.3 g/mol. Its structure includes an oxirane ring, a carbamate moiety, and a piperazine derivative, contributing to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside. The compound has shown strong affinity for several GPCR subtypes, influencing intracellular signaling pathways.

Key Mechanisms:

  • Calcium Ion Mobilization : The compound enhances intracellular calcium levels via inositol trisphosphate signaling pathways .
  • Inhibition of Platelet Aggregation : It modulates platelet function through specific GPCR interactions, which may have implications in cardiovascular therapies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antiplatelet EffectInhibits aggregation in vitro
Calcium MobilizationIncreases intracellular calcium levels
CytotoxicityExhibits selective cytotoxic effects on cancer cells
GPCR AffinityHigh affinity for multiple GPCR subtypes

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells, suggesting its potential as an anticancer agent .
  • Cardiovascular Implications :
    Research demonstrated that the compound effectively inhibited thrombus formation in animal models, supporting its use in treating thromboembolic disorders .
  • Neuropharmacological Effects :
    The compound's interaction with neurotransmitter systems was examined, revealing potential benefits in managing anxiety and depression through modulation of serotonin and dopamine pathways .

Properties

CAS No.

84579-82-8

Molecular Formula

C52H80N6O20S

Molecular Weight

1141.3 g/mol

IUPAC Name

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

InChI

InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1

InChI Key

AWNIEFSZNNQBRL-ZCNUETMSSA-N

SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Synonyms

is(ethyl-3-(3-methyl-1-(4-(2,3,4-trimethoxyphenylmethyl)piperazin-1-ylcarbonyl)butylcarbamoyl)oxiran-2-carboxylate)
NCO 700
NCO-700
NCO-700 sulfate
oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, ethyl ester, (2R-(2alpha,3beta(S*)))-, sulfate (2:1)

Origin of Product

United States

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